molecular formula C30H22O10 B161480 (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)- CAS No. 19360-72-6

(3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)-

Cat. No. B161480
CAS RN: 19360-72-6
M. Wt: 542.5 g/mol
InChI Key: MXEIKUWMKSYEII-DETITRACSA-N
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Description

(3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)- is a natural product found in Garcinia kola, Garcinia dulcis, and Garcinia multiflora with data available.

Scientific Research Applications

Photochemistry and Synthesis

  • The compound has been utilized in the synthesis and photochemistry of various chemicals. For instance, Kinder and Margaretha (2003) explored the synthesis and photochemical reactions of isothiocoumarins fused to an additional pyranone or thiopyranone ring, offering insights into its applications in chemical synthesis and photochemistry (Kinder & Margaretha, 2003).

Heterocyclic Derivatives

  • The heterocyclic derivatives of this compound have been studied, as seen in the work by Siddiqui and Asad (2006), who investigated the condensation of related compounds to produce a variety of heterocyclic structures, contributing to the understanding of its use in synthesizing complex organic compounds (Siddiqui & Asad, 2006).

Fluorescence Properties

  • Dressler, Charlesworth-Seiler, and Dahl (2020) synthesized a compound with similar structural features, highlighting its significant fluorescence and potential as a pH-driven molecular switch or a “turn-off” sensor, demonstrating its application in optical and sensor technologies (Dressler, Charlesworth-Seiler, & Dahl, 2020).

Synthesis of Fused Pyranones

  • The compound has been used in the synthesis of fused pyranones, as reported by Ornik, Čadež, Stanovnik, and Tiŝler (1990), who explored reactions with carbocyclic and heterocyclic 1,3-diketones. This underscores its role in the creation of complex organic frameworks (Ornik et al., 1990).

Photoreactive Compounds

  • Akabori, Kumagai, Habata, and Sato (1988) used a related compound in the preparation of photoreactive cyclobutanocrown ethers, highlighting its role in photochemistry and materials science (Akabori et al., 1988).

Optoelectronic Properties

  • Cai, Guo, Yang, Peng, Luo, Liu, Zhang, and Liu (2013) investigated the optoelectronic and charge transport properties of related molecules, indicating its importance in developing materials for organic light-emitting diodes (OLEDs) and other electronic applications (Cai et al., 2013).

Biologically Active Quinone Synthesis

  • Govender, Mmutlane, van Otterlo, and de Koning (2007) achieved the bidirectional synthesis of a biologically active quinone, demonstrating its utility in pharmaceutical chemistry and bioactive compound synthesis (Govender et al., 2007).

properties

IUPAC Name

(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-11,22,27,29,31-36H,12H2/t22-,27-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEIKUWMKSYEII-DETITRACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)[C@@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172970
Record name (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)-

CAS RN

19360-72-6
Record name Biflavanone GB-1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19360-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019360726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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